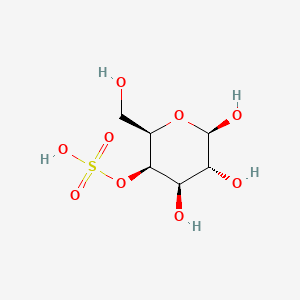
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is a sulfated sugar derivative, specifically a sulfated form of galactose. This compound is of interest due to its potential applications in various fields, including biochemistry, medicine, and industrial processes. The presence of the hydrogen sulfate group imparts unique chemical properties to the galactopyranose molecule, making it a subject of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE typically involves the sulfation of beta-D-galactopyranose. This can be achieved through the reaction of beta-D-galactopyranose with sulfur trioxide or chlorosulfonic acid in the presence of a suitable solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and careful handling of reagents to ensure the selective sulfation at the 4-position of the galactopyranose ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the sulfation process. Purification of the product typically involves crystallization or chromatographic techniques to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE can undergo various chemical reactions, including:
Hydrolysis: The sulfate group can be hydrolyzed under acidic or basic conditions to yield beta-D-galactopyranose and sulfuric acid.
Substitution: The hydrogen sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although the sulfate group itself is typically resistant to oxidation.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Strong oxidizing or reducing agents may be required, depending on the specific reaction.
Major Products
Hydrolysis: Beta-D-galactopyranose and sulfuric acid.
Substitution: Various substituted galactopyranose derivatives.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE has several applications in scientific research:
Biochemistry: Used as a model compound to study sulfation processes and their effects on carbohydrate metabolism.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industrial Processes: Utilized in the synthesis of sulfated polysaccharides and other complex carbohydrates for various applications, including food additives and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE involves its interaction with biological molecules through its sulfate group. The sulfate group can form hydrogen bonds and electrostatic interactions with proteins, enzymes, and other biomolecules, potentially altering their function and activity. This interaction can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(HYDROGEN SULFATE)-alpha-D-GALACTOPYRANOSE: Similar structure but with the alpha anomer of galactopyranose.
6-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE: Sulfation at the 6-position instead of the 4-position.
4-(HYDROGEN SULFATE)-beta-D-GLUCOPYRANOSE: Similar sulfation but with glucose instead of galactose.
Uniqueness
4-(HYDROGEN SULFATE)-beta-D-GALACTOPYRANOSE is unique due to its specific sulfation pattern, which can result in distinct chemical and biological properties compared to other sulfated sugars
Eigenschaften
CAS-Nummer |
30591-62-9 |
|---|---|
Molekularformel |
C6H12O9S |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C6H12O9S/c7-1-2-5(15-16(11,12)13)3(8)4(9)6(10)14-2/h2-10H,1H2,(H,11,12,13)/t2-,3-,4-,5+,6-/m1/s1 |
InChI-Schlüssel |
LOTQRUGOUKUSEY-DGPNFKTASA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O)O)O)OS(=O)(=O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)O)O)OS(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















